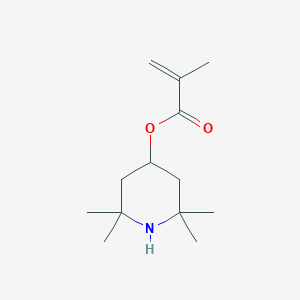

2,2,6,6-Tetramethyl-4-piperidyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-9(2)11(15)16-10-7-12(3,4)14-13(5,6)8-10/h10,14H,1,7-8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXKQBCEYNCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40404-82-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,6,6-tetramethyl-4-piperidinyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40404-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70185474 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31582-45-3 | |

| Record name | 4-(Methacryloyloxy)-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31582-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031582453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyl-4-piperidyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLW4LHP964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate from tetramethylpiperidone

An In-depth Technical Guide to the Synthesis of 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate from Tetramethylpiperidone

Abstract

This technical guide provides a comprehensive, scientifically-grounded overview of the synthesis of this compound (TMPM), a valuable monomer in the development of advanced polymers and functional materials. The synthesis is a robust two-step process commencing with the reduction of 2,2,6,6-tetramethyl-4-piperidone (triacetoneamine) to the intermediate alcohol, 2,2,6,6-tetramethyl-4-piperidinol. This is followed by the esterification of the sterically hindered alcohol to yield the final methacrylate product. This document elucidates the mechanistic rationale behind protocol choices, presents detailed, field-proven methodologies, and offers critical insights into process optimization, characterization, and safety. It is intended for researchers, chemists, and drug development professionals engaged in polymer chemistry and material science.

Introduction and Strategic Overview

This compound (TMPM) is a bifunctional molecule of significant interest. It incorporates a polymerizable methacrylate group and a hindered amine light stabilizer (HALS) moiety within the same structure. This unique combination allows for its incorporation into polymer backbones, creating materials with enhanced durability and resistance to photodegradation. The foundational precursor for this synthesis is 2,2,6,6-tetramethyl-4-piperidone, also known as triacetoneamine, which is readily synthesized from acetone and ammonia.[1]

The synthetic pathway is logically dissected into two primary transformations:

-

Reduction of the Ketone : The carbonyl group of 2,2,6,6-tetramethyl-4-piperidone is selectively reduced to a secondary alcohol, yielding 2,2,6,6-tetramethyl-4-piperidinol.

-

Esterification of the Hindered Alcohol : The resulting alcohol is then acylated using a suitable methacrylic source to form the target ester, TMPM.

This guide will explore the most effective and commonly employed protocols for each stage, emphasizing the chemical principles that govern the selection of reagents and reaction conditions.

Overall Synthetic Workflow

The diagram below illustrates the high-level two-stage conversion process from the starting ketone to the final methacrylate monomer.

Caption: High-level overview of the two-step synthesis of TMPM.

Part I: Reduction of 2,2,6,6-Tetramethyl-4-piperidone

The initial step involves the reduction of the cyclic ketone to the corresponding alcohol. The primary consideration for this transformation is the selection of a reducing agent that is effective for a sterically hindered ketone while being cost-effective and safe for scale-up. Two principal methods have proven highly effective: catalytic hydrogenation and chemical reduction with metal hydrides.

Mechanistic Consideration & Method Selection

The carbonyl carbon in 2,2,6,6-tetramethyl-4-piperidone is flanked by quaternary carbons, creating significant steric hindrance. This can slow the rate of reduction compared to unhindered ketones.

-

Catalytic Hydrogenation : This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on Carbon). It is an atom-economical and clean method, as the only byproduct is typically water. It is well-suited for industrial-scale production.[1][2]

-

Chemical Hydride Reduction : Reagents like sodium borohydride (NaBH₄) are milder and safer to handle in a laboratory setting than lithium aluminum hydride (LiAlH₄). NaBH₄ is sufficiently reactive to reduce ketones and is compatible with protic solvents like ethanol or methanol, making it a convenient choice.

Table 1: Comparison of Reduction Methodologies

| Parameter | Catalytic Hydrogenation | Sodium Borohydride (NaBH₄) Reduction |

| Primary Reagents | H₂ gas, Raney Ni or Pd/C | NaBH₄, Methanol or Ethanol |

| Typical Conditions | 80–100°C, 3–5 bar H₂ pressure[1] | 0°C to room temperature, atmospheric pressure |

| Reported Yield | 85–92% after purification[1] | Generally high, often >90% |

| Advantages | High atom economy, clean reaction, suitable for large scale. | Milder conditions, no specialized pressure equipment needed, easy work-up. |

| Disadvantages | Requires specialized high-pressure reactor, catalyst can be pyrophoric. | Generates stoichiometric borate waste, H₂ gas evolution requires caution. |

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established industrial practices for the synthesis of 2,2,6,6-tetramethyl-4-piperidinol.[2]

Materials:

-

2,2,6,6-Tetramethyl-4-piperidone (1.0 mol)

-

Raney Nickel (5-10% by weight of the ketone)

-

Methanol or Isopropanol (as solvent)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Charging: In a high-pressure autoclave, charge the 2,2,6,6-tetramethyl-4-piperidone and the solvent.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel catalyst. Caution: Raney Nickel is often stored as a slurry and can be pyrophoric upon drying.

-

System Purge: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas to remove all air.

-

Reaction: Pressurize the reactor with hydrogen to 3-5 bar. Begin stirring and heat the mixture to 80-100°C.[1]

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 1-5 hours.[2]

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

-

Work-up: Filter the reaction mixture to remove the catalyst. The resulting solution of 2,2,6,6-tetramethyl-4-piperidinol can often be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crystalline product.[2]

Part II: Esterification of 2,2,6,6-Tetramethyl-4-piperidinol

The second stage of the synthesis, the esterification of the sterically hindered 2,2,6,6-tetramethyl-4-piperidinol, presents a greater chemical challenge. Standard Fischer esterification (reaction with methacrylic acid and a strong acid catalyst) is often inefficient for hindered alcohols.[3] Therefore, more reactive acylating agents or specialized catalytic systems are required.

Mechanistic Consideration & Method Selection

The hydroxyl group at the C4 position is sterically shielded by the four methyl groups on the adjacent carbons. This geometry hinders the approach of reagents.

-

Esterification with Methacrylic Anhydride : This is a highly effective method. Methacrylic anhydride is more electrophilic than methacrylic acid, and the reaction is driven by the formation of a stable carboxylate leaving group. The reaction is typically catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or simply conducted in the presence of a base to neutralize the methacrylic acid byproduct.

-

Transesterification with Methyl Methacrylate : This is an equilibrium-driven process where the methanol byproduct must be removed to drive the reaction to completion.[4] Catalysts such as organotin compounds (e.g., dibutyltin oxide) or strong bases (e.g., lithium amides) are often employed.[5][6] This method avoids the use of the more expensive and moisture-sensitive methacrylic anhydride.

Table 2: Comparison of Esterification Methodologies

| Parameter | Methacrylic Anhydride | Transesterification (Methyl Methacrylate) |

| Primary Reagents | 2,2,6,6-tetramethyl-4-piperidinol, Methacrylic Anhydride | 2,2,6,6-tetramethyl-4-piperidinol, Methyl Methacrylate |

| Catalyst/Base | DMAP, Pyridine, or other tertiary amines | Dibutyltin oxide, Lithium amide, Potassium carbonate[7] |

| Conditions | Room temperature to moderate heat (e.g., 60°C) | Higher temperatures (reflux) required to remove methanol azeotrope. |

| Advantages | High reactivity, generally high yields, irreversible reaction. | Lower cost of reagents (methyl methacrylate), suitable for large scale. |

| Disadvantages | Methacrylic anhydride is expensive and moisture-sensitive. | Equilibrium-limited (requires removal of byproduct), may require specialized catalysts. |

Detailed Experimental Protocol: Esterification with Methacrylic Anhydride

This protocol represents a reliable laboratory-scale synthesis of TMPM.

Materials:

-

2,2,6,6-Tetramethyl-4-piperidinol (1.0 mol)

-

Methacrylic anhydride (1.1-1.3 mol)

-

4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 mol) or Pyridine (as solvent and base)

-

Anhydrous Dichloromethane or Toluene (as solvent)

-

Polymerization inhibitor (e.g., 4-hydroxy-TEMPO, MEHQ)[5][8]

Procedure:

-

Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,2,6,6-tetramethyl-4-piperidinol, DMAP, and a small amount of polymerization inhibitor in the anhydrous solvent.

-

Addition of Anhydride: Cool the mixture in an ice bath (0-5°C). Add the methacrylic anhydride dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Quenching: If necessary, add a small amount of methanol to quench any unreacted anhydride.[9]

-

Work-up:

-

Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to remove methacrylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude TMPM by recrystallization from a suitable solvent (e.g., hexane or heptane) or by column chromatography on silica gel.

Experimental Synthesis Workflow Diagram

Caption: Detailed workflow for the two-part synthesis of TMPM.

Characterization of Products

Thorough characterization of the intermediate alcohol and the final TMPM product is essential to confirm identity and purity.

Table 3: Key Analytical Data

| Compound | Technique | Expected Observations |

| 2,2,6,6-Tetramethyl-4-piperidinol | ¹H NMR | Signals for the four methyl groups, the CH protons on the ring, and a broad singlet for the OH and NH protons.[10] |

| Melting Point | 130-131°C[2] | |

| IR Spectroscopy | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), N-H stretch, and C-H stretches. | |

| This compound (TMPM) | ¹H NMR | Appearance of new signals for the vinyl protons (~5.5-6.0 ppm) and the methacrylate methyl group (~1.9 ppm). Disappearance of the alcohol OH proton.[11][12] |

| ¹³C NMR | Signal for the ester carbonyl carbon around 166 ppm.[13] Signals for the vinyl carbons (~125 ppm and ~136 ppm). | |

| IR Spectroscopy | Appearance of a strong C=O stretch for the ester at ~1710-1730 cm⁻¹, C=C stretch at ~1640 cm⁻¹. Disappearance of the broad O-H stretch. | |

| Melting Point | 59-63°C[14] | |

| HPLC | Can be analyzed by reverse-phase HPLC using an acetonitrile/water mobile phase.[15] |

Safety and Handling Precautions

Professional laboratory safety practices must be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and appropriate gloves. All operations should be conducted in a well-ventilated fume hood.

-

2,2,6,6-Tetramethyl-4-piperidone : Harmful if swallowed and causes severe skin burns and eye damage. It may be corrosive to metals. Avoid breathing dust and ensure thorough washing after handling.[16]

-

Methacrylic Anhydride : A combustible liquid that causes severe skin burns and eye damage.[17] It may cause an allergic skin reaction and respiratory irritation.[17][18] Keep away from heat, sparks, and open flames.[19] Handle in a well-ventilated area and wear appropriate protective equipment, including face shields.[20]

-

Raney Nickel : Can be pyrophoric (ignites spontaneously in air) when dry. Always handle as a slurry under a solvent or inert atmosphere.

-

Sodium Borohydride : Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions.

Conclusion

The synthesis of this compound from its piperidone precursor is a well-established and reliable process. The key transformations—ketone reduction and hindered alcohol esterification—can be accomplished with high yields through careful selection of reagents and methodologies. Catalytic hydrogenation followed by esterification with methacrylic anhydride represents a robust and efficient pathway. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this important functional monomer for application in advanced material science and polymer chemistry.

References

-

Scientific Polymer Products, Inc. (n.d.). Methacrylic anhydride - Safety Data Sheet. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Methacrylic anhydride - Safety Data Sheet. Retrieved from [Link]

-

Kundu, S., & Mondal, P. (2022). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer intermediate. Organic & Biomolecular Chemistry, 20(4), 831-836. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

Jagadeesh, R. V., Junge, H., Pohl, M. M., Radnik, J., Brückner, A., & Beller, M. (2013). Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4–N@C Catalysts under Mild Conditions. Journal of the American Chemical Society, 135(28), 10274–10278. Retrieved from [Link]

- Zhejiang Changshan Kerun Chemicals Co Ltd. (2015). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. Google Patents.

- Rohm and Haas Company. (2006). US20060173191A1 - Transesterification process for production of (meth)acrylate ester monomers. Google Patents.

- Council of Scientific & Industrial Research. (2002). US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts. Google Patents.

- Rohm and Haas Company. (2007). US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers. Google Patents.

- Patsnap. (n.d.). 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method.

-

PrepChem.com. (n.d.). Synthesis of 2,2,6,6-tetramethyl-4-piperidone (I). Retrieved from [Link]

-

Zhang, K., Hu, Y., Wang, L., Fan, J., Monteiro, M. J., & Jia, Z. (2017). Supplementary Information to “Impact of Molecular Weight on Electrochemical Properties of Poly(TEMPO methacrylate).” The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

- Montedison S.P.A. (1985). US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone. Google Patents.

-

ResearchGate. (n.d.). Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethyl-4-piperidone. Retrieved from [Link]

-

European Patent Office. (2001). EP 131965 - PROCESS FOR PRODUCING (METH)ACRYLIC ANHYDRIDE AND PROCESS FOR PRODUCING (METH)ACRYLIC ESTER. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 4-Piperidinone, 2,2,6,6-tetramethyl-. NIST WebBook. Retrieved from [Link]

- Adeka Corporation. (1997). JP2662245B2 - Method for producing bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate. Google Patents.

-

European Patent Office. (2018). EP 3611155 A1 - PREPARATION OF (METH)ACRYLIC ACID ESTERS. Retrieved from [Link]

-

Gregory, A. M., & Lindsley, C. W. (2016). Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. ACS Macro Letters, 5(4), 444–448. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of Methacrylic Anhydride by Batch Reactive Distillation: Reaction Kinetics and Process. Retrieved from [Link]

- Arkema France. (1988). US4791221A - Transesterification of methyl methacrylate. Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 3. jk-sci.com [jk-sci.com]

- 4. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 5. US20060173191A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 6. JP2662245B2 - Method for producing bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate - Google Patents [patents.google.com]

- 7. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. rsc.org [rsc.org]

- 10. 2,2,6,6-Tetramethyl-4-piperidinol(2403-88-5) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(31582-45-3) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 31582-45-3 | TCI AMERICA [tcichemicals.com]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. chemos.de [chemos.de]

- 19. trc-corp.com [trc-corp.com]

- 20. scipoly.com [scipoly.com]

An In-depth Technical Guide to the Physicochemical Properties of Poly(2,2,6,6-Tetramethyl-4-piperidyl methacrylate)

This guide offers a comprehensive exploration of the physicochemical properties of poly(2,2,6,6-tetramethyl-4-piperidyl methacrylate) (PMPM), a functional polymer with significant potential in advanced materials and biomedical applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PMPM's synthesis, characterization, and key physical and chemical attributes.

Introduction: The Significance of the Hindered Amine Moiety in Polymer Science

Poly(this compound) is a synthetic polymer distinguished by the presence of a sterically hindered amine group within its repeating monomer unit. This structural feature, derived from this compound (TMPM), imparts the polymer with unique properties and functionalities. The bulky tetramethylpiperidyl group provides significant steric hindrance, which enhances the thermal and oxidative stability of the resulting polymer.[1]

Historically, hindered amine light stabilizers (HALS) have been a cornerstone in polymer stabilization, and the polymerizable nature of TMPM allows for the covalent incorporation of this stabilizing moiety directly into the polymer backbone.[1] This integration prevents leaching and migration of the stabilizer, leading to enhanced long-term performance. Beyond its role in stabilization, the piperidyl nitrogen can be oxidized to a stable nitroxide radical, transforming PMPM into a redox-active polymer, poly(2,2,6,6-tetramethylpiperidinyloxy methacrylate) (PTMA). PTMA is a promising material for applications in organic radical batteries and energy storage systems. Furthermore, the biocompatibility of related methacrylate polymers opens avenues for PMPM's use in drug delivery systems and other biomedical materials.[1][2]

This guide will provide a detailed examination of the synthesis of PMPM and a thorough analysis of its core physicochemical properties, including molecular weight characteristics, thermal behavior, and solubility.

Synthesis and Molecular Structure

The synthesis of PMPM is typically achieved through the free-radical polymerization of the TMPM monomer. The choice of polymerization technique is critical as it dictates the molecular weight, polydispersity, and, consequently, the macroscopic properties of the final polymer. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to achieve well-defined polymer architectures.

dot

Caption: A schematic overview of the free-radical polymerization process for synthesizing PMPM.

Experimental Protocol: Free-Radical Polymerization of TMPM

The following protocol is a representative example for the synthesis of PMPM via conventional free-radical polymerization. The causality behind these steps lies in creating an environment conducive to the initiation and propagation of polymer chains while minimizing side reactions.

-

Monomer and Initiator Preparation: Accurately weigh this compound (TMPM) and a free-radical initiator, such as azobisisobutyronitrile (AIBN), in a reaction vessel. The monomer-to-initiator ratio is a critical parameter that influences the final molecular weight of the polymer; a lower initiator concentration generally leads to higher molecular weight.

-

Solvent Addition: Add a suitable solvent, such as toluene or dioxane, to dissolve the monomer and initiator. The choice of solvent is important for ensuring the solubility of both the monomer and the resulting polymer.

-

Degassing: The reaction mixture must be thoroughly degassed to remove dissolved oxygen, which can act as a radical scavenger and inhibit polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas, such as nitrogen or argon, through the solution.

-

Polymerization: The reaction vessel is then heated to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) under an inert atmosphere. The reaction is allowed to proceed for a predetermined time, which can range from a few hours to 24 hours, depending on the desired conversion.

-

Purification: Upon completion, the polymer is purified to remove any unreacted monomer and initiator fragments. This is commonly done by precipitating the polymer solution into a large volume of a non-solvent, such as methanol or hexane. The polymer will precipitate out of the solution and can be collected by filtration. This process is often repeated multiple times to ensure high purity.

-

Drying: The purified PMPM is then dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Physicochemical Properties of Poly(this compound)

The physicochemical properties of PMPM are intrinsically linked to its molecular structure, particularly the bulky and sterically hindering tetramethylpiperidyl side group.

Molecular Weight and Polydispersity

The molecular weight and its distribution (polydispersity) are fundamental characteristics of a polymer that significantly influence its mechanical, thermal, and solution properties. These parameters are typically determined by Gel Permeation Chromatography (GPC).

| Property | Typical Value Range | Significance |

| Number-Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol (and higher with controlled polymerization) | Influences properties like glass transition temperature and solution viscosity. |

| Weight-Average Molecular Weight (Mw) | Varies depending on Mn and PDI | Reflects the contribution of larger polymer chains to the overall properties. |

| Polydispersity Index (PDI = Mw/Mn) | 1.5 - 2.5 (Free-Radical); < 1.5 (Controlled Radical) | A measure of the breadth of the molecular weight distribution. A lower PDI indicates a more uniform polymer chain length. |

Experimental Protocol: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC separates polymer molecules based on their hydrodynamic volume in solution.

-

Sample Preparation: A dilute solution of the PMPM polymer is prepared in a suitable solvent, such as tetrahydrofuran (THF), which is also used as the mobile phase.

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used. The system consists of a solvent reservoir, a pump, an injector, a series of columns packed with a porous gel, and the detector.

-

Calibration: The GPC system is calibrated using a series of well-defined polymer standards (e.g., polystyrene) with known molecular weights. This calibration curve relates the elution time to the molecular weight.

-

Analysis: The PMPM solution is injected into the GPC system. As the polymer travels through the columns, larger molecules elute faster than smaller molecules. The RI detector measures the concentration of the polymer as it elutes.

-

Data Processing: The elution profile is then used in conjunction with the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

Thermal Properties

The thermal behavior of PMPM is crucial for understanding its processing window and its performance at elevated temperatures. Key thermal properties include the glass transition temperature (Tg) and the thermal decomposition profile, which are typically analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

| Property | Typical Value | Significance |

| Glass Transition Temperature (Tg) | ~120-130 °C (dependent on molecular weight and tacticity) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the material's service temperature. |

| Onset Decomposition Temperature (Tonset) | ~250-300 °C | The temperature at which the polymer begins to lose mass due to thermal degradation. |

| Peak Decomposition Temperature (Tpeak) | ~350-400 °C | The temperature at which the rate of mass loss is at its maximum. |

dot

Caption: Interrelationship of PMPM's core physicochemical properties.

Experimental Protocol: Thermal Analysis by DSC and TGA

-

Differential Scanning Calorimetry (DSC) for Tg Determination:

-

A small, accurately weighed sample of PMPM (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC cell alongside an empty reference pan.

-

The sample is subjected to a controlled heating and cooling cycle, for example, heating from room temperature to 200 °C at a rate of 10 °C/min, holding for a few minutes to erase thermal history, cooling back to room temperature, and then reheating at the same rate.

-

The glass transition is observed as a step-like change in the heat flow during the second heating scan. The Tg is typically reported as the midpoint of this transition.

-

-

Thermogravimetric Analysis (TGA) for Decomposition Profile:

-

A small, accurately weighed PMPM sample (typically 10-20 mg) is placed in a tared TGA pan.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

-

The instrument continuously records the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures at which specific percentages of weight loss occur. The derivative of the TGA curve (DTG) provides the peak decomposition temperature (Tpeak).

-

Solubility

The solubility of PMPM is a critical parameter for its processing and application, particularly in coatings, adhesives, and biomedical formulations. Due to its relatively nonpolar methacrylate backbone and the bulky, somewhat hydrophobic piperidyl side group, PMPM is generally soluble in a range of common organic solvents.

Qualitative Solubility of PMPM:

| Solvent Class | Examples | Solubility |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble |

| Alcohols | Methanol, Ethanol | Insoluble (often used as a non-solvent for precipitation) |

| Alkanes | Hexane, Heptane | Insoluble |

Experimental Protocol: Determination of Polymer Solubility

A straightforward method to assess solubility is as follows:

-

Add a small amount of the PMPM polymer (e.g., 10 mg) to a vial containing a specific volume of the test solvent (e.g., 1 mL).

-

Agitate the mixture at room temperature (e.g., by stirring or vortexing) for a set period (e.g., 24 hours).

-

Visually inspect the mixture. A clear, homogeneous solution indicates that the polymer is soluble. The presence of a swollen gel or undissolved solid indicates partial solubility or insolubility, respectively.

Conclusion

Poly(this compound) is a versatile polymer with a unique combination of properties stemming from its hindered amine side chain. Its synthesis can be controlled to achieve desired molecular weights, and it exhibits good thermal stability. The solubility of PMPM in a range of organic solvents makes it amenable to various processing techniques. A thorough understanding of these fundamental physicochemical properties is essential for the rational design and successful application of PMPM in diverse fields, from advanced materials to drug delivery. The experimental protocols detailed in this guide provide a robust framework for the characterization of this promising polymer.

References

-

Naveed, K., Wang, L., Zhang, Y., Liu, G., Nazir, A., & Yu, H. (2020). Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study. Colloid and Polymer Science, 298(10), 1321–1331. [Link]

-

Ferreira, L. A., Vidal, M. M., & de Oliveira, H. P. (2012). Poly(methyl methacrylate) particulate carriers in drug delivery. Journal of Drug Delivery, 2012, 602129. [Link]

Sources

An In-depth Technical Guide on the Reactivity Ratios of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate in Copolymerization

Foreword: Understanding the Significance of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate in Advanced Polymer Design

To researchers, scientists, and drug development professionals, the precise control over polymer architecture is paramount in designing materials with tailored functionalities. This compound (TMPM), a monomer featuring a sterically hindered amine moiety, has garnered significant attention for its role in the synthesis of advanced polymers. These polymers serve as precursors to materials with applications ranging from UV stabilization and drug delivery systems to organic radical batteries.[1] The copolymerization of TMPM with conventional monomers like methyl methacrylate (MMA) and styrene is a critical strategy for fine-tuning the physicochemical properties of the resulting materials.

A quantitative understanding of the copolymerization behavior of TMPM is essential for predicting and controlling the microstructure of the copolymers. This is where the concept of reactivity ratios becomes indispensable. Reactivity ratios provide a measure of the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. This, in turn, dictates the sequence distribution of monomer units along the polymer chain, which ultimately governs the macroscopic properties of the material.

This technical guide provides a comprehensive overview of the reactivity ratios of TMPM in copolymerization with methyl methacrylate and styrene. It delves into the theoretical underpinnings of copolymerization kinetics, presents experimentally determined reactivity ratios, and offers detailed protocols for their determination. The aim is to equip researchers with the foundational knowledge and practical insights necessary to effectively design and synthesize novel TMPM-based copolymers for a wide array of applications.

Theoretical Framework: The Copolymerization Equation and Reactivity Ratios

In a binary free-radical copolymerization involving two monomers, M₁ and M₂, there are four possible propagation reactions, each with its own rate constant (k):

-

k₁₁: A growing chain ending in an M₁ radical adds an M₁ monomer.

-

k₁₂: A growing chain ending in an M₁ radical adds an M₂ monomer.

-

k₂₁: A growing chain ending in an M₂ radical adds an M₁ monomer.

-

k₂₂: A growing chain ending in an M₂ radical adds an M₂ monomer.

The reactivity ratios, r₁ and r₂, are defined as the ratios of these rate constants:

r₁ = k₁₁ / k₁₂ r₂ = k₂₂ / k₂₁

These ratios are crucial as they are incorporated into the Mayo-Lewis equation, which describes the instantaneous composition of the copolymer being formed:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

where d[M₁]/d[M₂] is the ratio of the rates of incorporation of the two monomers into the copolymer, and [M₁] and [M₂] are the molar concentrations of the monomers in the feed.

The values of r₁ and r₂ provide insight into the copolymerization behavior:

-

r₁ > 1: The growing chain ending in M₁ prefers to add another M₁ monomer (homopolymerization is favored).

-

r₁ < 1: The growing chain ending in M₁ prefers to add an M₂ monomer (copolymerization is favored).

-

r₁ ≈ 1: The growing chain ending in M₁ has no preference.

-

r₁r₂ = 1: Ideal copolymerization, where the monomer sequence is random.

-

r₁r₂ < 1: Tendency towards alternation.

-

r₁r₂ > 1: Tendency towards block copolymer formation.

Reactivity Ratios of this compound (TMPM)

This section presents the experimentally determined reactivity ratios for the copolymerization of TMPM with two common comonomers: methyl methacrylate (MMA) and styrene.

Copolymerization with Methyl Methacrylate (MMA)

In the photo-induced copolymerization of methyl methacrylate (M₁) with 4-methacryloyl-2,2,6,6-tetramethyl-piperidine (MTMP or TMPM, M₂), the reactivity ratios have been determined. The study was conducted in a benzene solution at ambient temperature.[2]

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Reference |

| Methyl Methacrylate (MMA) | This compound (TMPM) | 0.37 | 1.14 | Extended Kelen-Tüdős | [2] |

Interpretation of the Reactivity Ratios:

The value of r₁ (MMA) = 0.37 being less than 1 indicates that a growing polymer chain with a methyl methacrylate radical at its end prefers to add a TMPM monomer over another MMA monomer. Conversely, the value of r₂ (TMPM) = 1.14 being greater than 1 suggests that a growing chain with a TMPM radical at its end has a slight preference for adding another TMPM monomer over an MMA monomer.[2] The product of the reactivity ratios, r₁r₂ = 0.42 , is less than 1, which points towards a tendency for the monomers to alternate in the copolymer chain, although the deviation from ideal random copolymerization (where r₁r₂ = 1) is not extreme.

Copolymerization with Styrene

Copolymers of 2,2,6,6-tetramethylpiperidinyl methacrylate (TPMA or TMPM) with styrene have been synthesized, and their reactivity ratios have been determined.[3] While the specific numerical values were not detailed in the readily available abstract, the study indicated that the copolymer structure was inferred to be of an alternating nature. This suggests that the product of the reactivity ratios (r₁r₂) for this system is also likely less than 1.

Experimental Determination of Reactivity Ratios: A Step-by-Step Protocol

The determination of reactivity ratios is a meticulous process that involves the synthesis of a series of copolymers with varying monomer feed compositions, followed by the analysis of the resulting copolymer compositions. To ensure accuracy, these experiments are typically carried out to low monomer conversions (<10%) so that the monomer feed composition remains relatively constant throughout the polymerization.[1][4]

General Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of reactivity ratios.

Caption: General workflow for determining reactivity ratios.

Detailed Protocol for the Copolymerization of TMPM and a Comonomer (e.g., MMA or Styrene)

Materials:

-

This compound (TMPM), purified.

-

Comonomer (e.g., Methyl Methacrylate or Styrene), purified by washing with dilute NaOH solution, followed by water, and then distilled under reduced pressure to remove the inhibitor.[4]

-

2,2'-Azobisisobutyronitrile (AIBN) as the radical initiator, purified by recrystallization from methanol.

-

Solvent (e.g., benzene or 1,4-dioxane), analytical grade.

-

Methanol for precipitation.

-

Chloroform-d (CDCl₃) for NMR analysis.

Procedure:

-

Preparation of Monomer Feed Solutions: Prepare a series of at least five monomer feed solutions in separate polymerization tubes, each with a different molar ratio of TMPM to the comonomer (e.g., 80:20, 60:40, 50:50, 40:60, 20:80). The total monomer concentration should be kept constant.

-

Initiator Addition: Add a calculated amount of AIBN (typically around 0.5-1 mol% with respect to the total moles of monomers) to each polymerization tube.

-

Degassing: Subject each tube to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Seal the tubes under vacuum or an inert atmosphere (e.g., nitrogen or argon) and place them in a constant temperature bath (e.g., 60-70 °C) for a predetermined time. The reaction time should be short enough to ensure low monomer conversion (<10%).

-

Termination and Purification: After the specified time, quench the polymerization by rapidly cooling the tubes in an ice bath. Dissolve the contents of each tube in a small amount of a suitable solvent (e.g., chloroform or THF) and precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring. Repeat the dissolution-precipitation process at least twice to ensure the complete removal of unreacted monomers and the initiator.

-

Drying: Dry the purified copolymers in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Compositional Analysis by ¹H NMR Spectroscopy

The composition of the purified copolymers is typically determined using ¹H NMR spectroscopy.

-

Sample Preparation: Dissolve a known amount of the dried copolymer in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: Acquire the ¹H NMR spectrum of each copolymer sample.

-

Signal Integration: To determine the molar ratio of the monomer units in the copolymer, integrate the characteristic proton signals for each monomer that do not overlap with other signals.

-

For TMPM: The signals corresponding to the protons on the piperidyl ring can be used. For instance, the methyl protons of the tetramethyl group often appear as distinct singlets.

-

For MMA: The signal from the methoxy protons (-OCH₃) is a sharp singlet and is well-suited for integration.

-

For Styrene: The aromatic protons on the phenyl ring provide a characteristic signal that can be integrated.

-

The molar fraction of each monomer unit in the copolymer can be calculated by comparing the integrated areas of their respective characteristic signals, normalized by the number of protons contributing to each signal.

Calculation of Reactivity Ratios

Once the monomer feed compositions and the corresponding copolymer compositions are known for a series of experiments, the reactivity ratios can be determined using graphical methods such as the Fineman-Ross or Kelen-Tüdős methods.

Fineman-Ross Method:

This method linearizes the copolymerization equation into the form:

G = r₁H - r₂

where:

-

f = [M₁]/[M₂] in the feed

-

F = d[M₁]/d[M₂] in the copolymer

-

G = (F-1)/f

-

H = F/f²

A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.

Kelen-Tüdős Method:

This method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points. The equation is:

η = (r₁ + r₂/α)ξ - r₂/α

where:

-

η = G / (α + H)

-

ξ = H / (α + H)

-

α is an arbitrary constant, typically calculated as the geometric mean of the highest and lowest H values.

A plot of η versus ξ gives a straight line that intersects the y-axis at ξ = 0 with a value of -r₂/α and at ξ = 1 with a value of r₁.

The following diagram illustrates the process of calculating reactivity ratios from experimental data.

Caption: Workflow for calculating reactivity ratios.

Conclusion and Future Outlook

The reactivity ratios of this compound are fundamental parameters that govern its copolymerization behavior and, consequently, the properties of the resulting materials. The data presented in this guide for the copolymerization of TMPM with methyl methacrylate (r₁ = 0.37, r₂ = 1.14) provide valuable insights for the rational design of copolymers with controlled microstructures. While specific reactivity ratios for the copolymerization with styrene require further dissemination from primary literature, the observed tendency towards alternation is a key piece of information for polymer chemists.

The detailed experimental protocols and data analysis methods outlined herein offer a robust framework for researchers to determine the reactivity ratios of TMPM with other comonomers of interest. As the demand for advanced functional polymers continues to grow, a thorough understanding and application of copolymerization kinetics will be crucial in unlocking the full potential of versatile monomers like TMPM. Future research should focus on expanding the library of comonomers studied with TMPM and investigating the influence of different polymerization techniques (e.g., controlled radical polymerization) on the reactivity ratios and resulting copolymer architectures.

References

- Zhou, J., Zhang, T., & Liu, X. (2012). Reactivity ratios and sequence structures of the copolymers prepared using photo-induced copolymerization of MMA with MTMP. Journal of Photochemistry and Photobiology A: Chemistry, 251, 84-89.

- Kukulj, D., Davis, T. P., & Burford, R. P. (1995).

-

Royal Society of Chemistry. (n.d.). Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Information. Retrieved from [Link]

-

Polymer Source. (n.d.). Poly(Styrene–co–Methyl Methacrylate), α-Hydroxy, ω-TEMPO-moiety terminated random copolymer. Retrieved from [Link]

- Baghdad Science Journal. (2012). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Baghdad Science Journal, 9(4), 695-701.

- Scientific & Academic Publishing. (2014). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. International Journal of Polymer Science, 2014, 1-8.

-

ResearchGate. (n.d.). Copolymerization of Styrene and Methyl Methacrylate in a Microchannel. Retrieved from [Link]

- Zhou, J., Zhang, T., & Liu, X. (2014). Reactivity ratios and sequence structures of the copolymers prepared by photo-induced copolymerization of MMA with MPMP. Journal of Polymer Research, 21(8), 1-8.

- Rangel-Rangel, E., et al. (2009). Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR.

-

University of Southern Mississippi. (n.d.). Experiment 3 Radical Copolymerization of Styrene and Methyl Methacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fineman-Ross method (a) and Kelen-Tudos method (b) plots of CHO, PO and CO 2 copolymerization. Retrieved from [Link]

-

Amazon S3. (n.d.). C NMR spectra of this compound (solvent:CDCl3). Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

Sources

2,2,6,6-Tetramethyl-4-piperidyl methacrylate as a functional monomer for radical polymerization

An In-depth Technical Guide: 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate (TMPM) as a Functional Monomer for Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Function in a Single Monomer

In the landscape of polymer chemistry, functional monomers are the building blocks that impart specific, predetermined capabilities to a macromolecule. Among these, this compound (TMPM) stands out due to its unique dual-functionality. It possesses a readily polymerizable methacrylate group, allowing it to be incorporated into polymer chains via radical polymerization, and a sterically hindered piperidyl amine group.[1] This hindered amine is not merely a passive appendage; it is a latent functional site that can be chemically transformed post-polymerization, most notably into the stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

This guide provides a comprehensive exploration of TMPM, from its fundamental chemistry to its application in advanced polymer synthesis. We will delve into the nuances of its polymerization, the strategic choices behind experimental design, and the subsequent transformations that unlock its full potential for applications ranging from drug delivery systems to advanced materials like organic radical batteries and reprocessable networks.[1][2][3]

Section 1: The TMPM Monomer: Synthesis and Core Properties

The significance of TMPM is rooted in the broader history of hindered amine light stabilizers (HALS), which became critical for polymer stabilization in the 20th century.[1] The core structure provides exceptional stability due to the steric hindrance around the amine group.

1.1 Synthesis Pathway

The typical laboratory and industrial synthesis of TMPM is a two-step process, beginning with a common precursor:

-

Reduction of Piperidone: The synthesis starts with 2,2,6,6-tetramethyl-4-piperidone, which is itself synthesized from acetone and ammonia.[1] This ketone is reduced to form the intermediate alcohol, 2,2,6,6-tetramethyl-4-piperidinol. This reduction is commonly achieved via catalytic hydrogenation using catalysts like Raney nickel.[1]

-

Esterification: The resulting piperidinol intermediate is then esterified with methacrylic acid or one of its derivatives (like methacryloyl chloride) to yield the final TMPM monomer.[1]

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT is another exceptionally versatile CRP method known for its compatibility with a vast range of monomers and reaction conditions. [4][5]

-

Mechanism: RAFT polymerization is controlled by a degenerative chain transfer process using a thiocarbonylthio compound as a RAFT agent. A propagating radical (P•) adds to the C=S bond of the RAFT agent, forming a short-lived radical intermediate. This intermediate can then fragment, releasing either the original radical (P•) or a new radical (R•) derived from the RAFT agent, leaving a dormant polymeric RAFT agent. This rapid exchange between active and dormant chains ensures that all chains have an equal opportunity to grow. [4]* Expertise & Insight: The choice of the RAFT agent is paramount and must be matched to the monomer family. For methacrylates like TMPM, dithiobenzoates or trithiocarbonates are effective choices. The "R" group of the RAFT agent should be a good homolytic leaving group to initiate polymerization efficiently, while the "Z" group modulates the stability of the intermediate radical. [4]

Section 3: Post-Polymerization Modification: Unlocking the Nitroxide Functionality

The true power of TMPM as a functional monomer is realized after polymerization. The secondary amine within the piperidyl ring of each monomer unit can be readily oxidized to form a stable nitroxide radical, converting poly(TMPM) into poly(2,2,6,6-tetramethylpiperidine-1-oxyl methacrylate), or PTMA. [1][6] This transformation is significant because the TEMPO radical is a highly stable, persistent radical with applications in:

-

Organic Electronics: PTMA is a well-known polymer used as a cathode material in organic radical batteries due to the reversible redox chemistry of the nitroxide group. [1][3]* Biomedical Applications: The nitroxide radicals can act as spin labels for electron paramagnetic resonance (EPR) spectroscopy to study polymer chain dynamics. [6]They also have potential in anti-biofilm coatings. [7]* Catalysis: TEMPO is a widely used catalyst for selective oxidation of alcohols. Immobilizing it on a polymer backbone allows for catalyst recovery and reuse.

The oxidation is typically achieved using mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). [6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. BiTEMPS methacrylate dynamic covalent cross-linker providing rapid reprocessability and extrudability of covalent adaptable networks: high-yield synth ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00160E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 5. RAFT polymerization to form stimuli-responsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

understanding the role of hindered amine light stabilizers (HALS) in polymers

An In-Depth Technical Guide to the Role of Hindered Amine Light Stabilizers (HALS) in Polymers

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless impact of ultraviolet (UV) radiation poses a significant threat to the long-term performance and aesthetic integrity of polymeric materials.[1][2] This photo-oxidative degradation leads to a cascade of undesirable effects, including discoloration, embrittlement, cracking, and a catastrophic loss of mechanical properties.[2][3] Hindered Amine Light Stabilizers (HALS) represent a cornerstone of modern polymer stabilization technology, offering unparalleled long-term protection.[4] Unlike UV absorbers, which function by competitively absorbing damaging radiation, HALS operate through a unique and highly efficient regenerative mechanism that actively interrupts the degradation cycle by scavenging free radicals.[4][5] This guide provides a comprehensive technical exploration of HALS, detailing their fundamental mechanism of action, the classification of different HALS structures, key factors influencing their performance, and their synergistic relationship with other additives. It further presents standardized methodologies for evaluating their efficacy and discusses critical considerations for their application in specialized fields, including the biomedical and pharmaceutical sectors.

The Challenge: Understanding Polymer Photodegradation

Exposure to sunlight initiates a series of chemical reactions within a polymer matrix, a process known as photo-oxidation.[1] This degradation pathway begins when chromophores within the polymer absorb high-energy UV photons, leading to the cleavage of chemical bonds and the formation of highly reactive free radicals (R•).[2][6] These radicals react rapidly with atmospheric oxygen to create peroxy radicals (ROO•), which then propagate a chain reaction by abstracting hydrogen atoms from the polymer backbone, creating more polymer radicals and hydroperoxides (ROOH).[1][6] This cascading process is the root cause of polymer brittleness, discoloration, and premature failure.[1]

The primary objective of light stabilization is to interrupt this destructive cycle. While UV absorbers play a role by reducing the amount of UV energy that penetrates the polymer, they cannot block all radiation.[7] HALS provide a critical secondary line of defense by neutralizing the free radicals that inevitably form.[7]

The Core Mechanism: The Regenerative Denisov Cycle

The remarkable efficacy and longevity of HALS are attributed to their ability to function via a regenerative catalytic cycle, often referred to as the Denisov Cycle.[5][8] HALS do not get consumed in the stabilization process; instead, they are regenerated, allowing a single molecule to neutralize numerous free radicals over the polymer's lifetime.[1][5][9]

The mechanism can be elucidated in the following key steps:

-

Activation: The secondary or tertiary amine of the HALS molecule is oxidized to a stable nitroxyl radical (>NO•) by reacting with peroxy radicals (ROO•) or other radical species generated during photo-oxidation.[5][10]

-

Radical Scavenging: The active nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•), trapping them to form a stable, non-radical amino-ether species (>NOR).[10][11] This step effectively terminates the degradation chain reaction.

-

Regeneration: The amino-ether can then react with another peroxy radical (ROO•), a key propagating species, to regenerate the nitroxyl radical (>NO•) and form stable, non-radical peroxide products.[11][12]

This continuous cycling allows HALS to provide exceptionally long-term protection, making them indispensable for durable applications.[1][8]

Classification and Selection of HALS

HALS are broadly classified based on their molecular weight, which is a critical determinant of their performance characteristics and suitability for specific applications.[13]

| HALS Class | Key Characteristics | Advantages | Disadvantages | Typical Applications |

| Low MW HALS | Molecular Weight < 1000 g/mol | High mobility in the polymer matrix, effective surface protection. | Higher volatility, prone to migration and extraction.[13] | Coatings, thin films, fibers where surface protection is paramount. |

| High MW (Polymeric) HALS | Molecular Weight > 1500-3000 g/mol [13] | Low volatility, excellent resistance to extraction and migration.[13] | Slower diffusion rate, potentially less effective at the immediate surface.[13] | Thick-section articles (e.g., automotive parts, pipes), agricultural films, applications requiring high heat and extraction resistance.[13][14] |

| N-H (Secondary) HALS | Contains a reactive N-H bond (e.g., Tinuvin 770). | High reactivity and efficiency. | Can interact with acidic components in the formulation. | General purpose applications in polyolefins and styrenics.[4][15] |

| N-R (Tertiary) HALS | Nitrogen is substituted with an alkyl group (e.g., N-CH3). | Lower basicity, reduced interaction with acidic pigments or fillers.[16] | Reactivity may differ from N-H types. | Formulations containing acidic components, such as flame retardants or certain pigments. |

The choice between low and high molecular weight HALS often involves a trade-off between surface protection and long-term bulk stability.[13][17] For comprehensive protection, formulators frequently use synergistic blends of different HALS types.[18]

Synergistic Effects with Other Additives

The performance of HALS is significantly enhanced when used in combination with other stabilizers, most notably UV absorbers (UVAs).[3] This synergistic approach provides a multi-layered defense against photo-oxidation.[19]

-

UV Absorbers (e.g., Benzotriazoles, Benzophenones): These molecules function as the primary defense, absorbing incident UV radiation and dissipating it as harmless thermal energy.[10][20]

-

HALS: These act as the secondary defense, scavenging any free radicals that are formed by the UV radiation that bypasses the UV absorber.[7]

This combination is highly effective because the UVA reduces the overall rate of radical formation, thus lowering the "stress" on the HALS. This allows the HALS to maintain its protective capacity for a longer duration.[3] Studies have shown that such combinations can increase the service life of materials far more than the additive effect of either stabilizer used alone.[3]

Experimental Protocol: Evaluating HALS Performance

To validate the efficacy of a HALS formulation, a systematic experimental approach is required. Accelerated weathering testing is a standard industry practice to simulate long-term outdoor exposure in a condensed timeframe.

Objective: To compare the photo-stabilizing performance of different HALS packages in a polymer matrix (e.g., polypropylene).

Methodology:

-

Compounding:

-

Dry blend polypropylene (PP) powder with the stabilizer packages (e.g., Control [no stabilizer], 0.2% HALS A, 0.2% HALS B, 0.2% HALS A + 0.2% UVA).

-

Melt-compound the blends using a twin-screw extruder under controlled temperature and screw speed profiles to ensure homogenous dispersion.

-

-

Sample Preparation:

-

Injection mold the compounded pellets into standard test plaques (e.g., 100x150x3 mm) for physical and optical property testing.

-

-

Accelerated Weathering Exposure:

-

Place the plaques in an accelerated weathering chamber (e.g., QUV or Xenon Arc apparatus).

-

Program the chamber to a standard cycle, such as ASTM G154 (for fluorescent UV) or ASTM G155 (for Xenon Arc), which simulates sunlight, heat, and moisture.

-

Periodically remove samples at defined intervals (e.g., 0, 500, 1000, 2000 hours).

-

-

Performance Evaluation:

-

Colorimetry: Measure the change in color (ΔE) using a spectrophotometer according to ASTM D2244. A higher ΔE indicates greater discoloration.

-

Gloss Measurement: Quantify the loss of surface gloss at a 60° angle using a gloss meter (ASTM D523).

-

Mechanical Properties: Perform tensile testing (ASTM D638) to measure the retention of tensile strength and elongation at break. Embrittlement is characterized by a significant loss in elongation.

-

-

Data Analysis:

-

Plot the measured properties (ΔE*, % Gloss Retention, % Elongation Retention) as a function of exposure time for each formulation.

-

Compare the performance of the stabilized samples against the unstabilized control to quantify the protective effect of the HALS.

-

Considerations for Biomedical and Pharmaceutical Applications

While the primary audience for HALS is in industrial plastics and coatings, their role in stabilizing polymers used in biomedical and pharmaceutical applications is of growing importance.[21] The long-term integrity of polymers used in medical devices, primary drug packaging, and drug delivery systems is critical for patient safety and therapeutic efficacy.[21][22][23]

-

Biocompatibility and Extractables: For any polymer in contact with the body or a drug formulation, the additives must be non-toxic and have extremely low migration and extraction profiles. High molecular weight HALS are generally preferred for these applications due to their superior resistance to leaching.[13] Rigorous migration studies, such as those outlined in USP <661> or ISO 10993, are mandatory.

-

Sterilization Stability: Medical devices are often sterilized using methods like gamma radiation, ethylene oxide (EtO), or autoclave. These processes can themselves degrade polymers. HALS can help protect the polymer from degradation induced by these sterilization methods, ensuring the device maintains its mechanical properties.

-

Antimicrobial Properties: Recent research has indicated that certain HALS, such as Tinuvin 770, may possess intrinsic antimicrobial properties.[10][20] This is suggested to be related to the generation of reactive nitrogen species during the HALS stabilization cycle.[10] This dual-functionality—providing both UV stabilization and microbial resistance—is a promising area of research for developing advanced polymer coatings for medical devices and high-touch surfaces.

Future Trends and Conclusion

The field of polymer stabilization is continuously evolving. Future trends in HALS technology are focused on developing structures with enhanced performance, improved compatibility, and novel functionalities. This includes the development of "non-interacting" HALS with very low basicity for use in sensitive formulations and the integration of HALS with nanomaterials to further boost UV protection.[14][19]

References

- Wellt Chemicals. (2025, September 25). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. Wellt Chemicals.

- Carvalho, S. D., et al. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers.

- 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. 3V Sigma USA.

- Wikipedia. Hindered amine light stabilizers. Wikipedia.

- Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?

- Wellt Chemicals. (2024, January 9).

- Hodgson, J., & Coote, M. (2010, April 27).

- Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerLink.

- ResearchGate. Mechanism of action of HALS based on the Denisov Cycle: HALS act by....

- Oushang.cn. (2022, August 5). Structure, principle of action and common types of hindered amine light stabilizers (HALS). Oushang.cn.

- Polymer Properties Database. Hindered amine light stabilizers.

- Yousif, E., & Haddad, R. (2013, August 23). Photodegradation and photostabilization of polymers, especially polystyrene: review. PubMed.

- 3V Sigma USA. (2025, January 9).

- Baoxu Chemical. Introduction of Light Stabilizers Additives. Baoxu Chemical.

- Partners in Chemicals. (2023, October 18). High molecular weight HALS. Partners in Chemicals.

- ResearchGate. (2025, August 5). Aspects of the impact of stabilizer mass on performance in polymers 2. Effect of increasing molecular mass of polymeric HALS in PP.

- ResearchGate. (2025, August 5). Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins.

- Ecochem. Hindered Amine Light Stabilizers (HALS). Ecochem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 10). The Science of Polymer Stabilization: A Deep Dive into HALS 119. NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Advanced Polymer Stabilization: Understanding the Benefits of Hindered Amine Light Stabilizers (HALS). NINGBO INNO PHARMCHEM CO.,LTD.

- Mahmood, W. (2025, February 18). POLYMERS IN MEDICINE FROM DRUG DELIVERY TO BIOMATERIALS.

- BDMAEE. (2025, April 30). hindered amine light stabilizers (hals): a comprehensive guide. BDMAEE.

- Carvalho, S. D., et al. (2024, June 24). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. NIH.

- Ahmad, Z., et al. Recent developments in natural biopolymer based drug delivery systems. PubMed Central.

- MDPI. (2024, May 7).

Sources

- 1. 3vsigmausa.com [3vsigmausa.com]

- 2. Photodegradation and photostabilization of polymers, especially polystyrene: review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. welltchemicals.com [welltchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 6. Photodegradation and photostabilization of polymers, especially polystyrene: review - ProQuest [proquest.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. welltchemicals.com [welltchemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 11. Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. partinchem.com [partinchem.com]

- 14. grokipedia.com [grokipedia.com]

- 15. ecochemchina.com [ecochemchina.com]

- 16. longchangchemical.com [longchangchemical.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 3vsigmausa.com [3vsigmausa.com]

- 20. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Recent developments in natural biopolymer based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Bridge Between Hindered Amines and Controlled Polymerization: A Technical Guide to 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate and TEMPO Chemistry

Abstract

This technical guide provides an in-depth exploration of the chemical relationship between 2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPM) and the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). We delve into the foundational principles that connect these two molecules, beginning with the role of the tetramethylpiperidine scaffold as a cornerstone for both Hindered Amine Light Stabilizers (HALS) and mediators for Nitroxide-Mediated Polymerization (NMP). This guide will elucidate the oxidative transformation that converts the benign amine functionality of a TMPM-like structure into the reactive, yet stable, nitroxyl radical of a TEMPO-methacrylate monomer. We will explore the profound implications of this conversion, contrasting the radical scavenging mechanism of HALS in polymer stabilization with the reversible radical capping mechanism of TEMPO in achieving controlled polymer architectures. This document is intended for researchers, polymer scientists, and drug development professionals seeking to leverage the unique properties of these compounds in advanced material design and synthesis.

Introduction: Two Sides of the Same Scaffold

At first glance, this compound (TMPM) and TEMPO appear as distinct chemical entities with disparate applications. TMPM is a polymerizable monomer belonging to the family of Hindered Amine Light Stabilizers (HALS), compounds renowned for their ability to protect polymers from photodegradation.[1][2] TEMPO, conversely, is a famously stable free radical, widely employed as an oxidant and, more critically for polymer science, as a mediating agent for controlled radical polymerization.[3]

The core of their relationship lies in their shared molecular backbone: the 2,2,6,6-tetramethylpiperidine ring. This structure's significance is twofold. First, the four methyl groups flanking the nitrogen atom provide profound steric hindrance. This bulkiness shields the nitrogen center, preventing unwanted side reactions and contributing to the stability of both the amine and its corresponding nitroxyl radical form. Second, the secondary amine at the 1-position in the piperidine ring is the lynchpin of their connection; it is the site of a critical oxidative transformation that converts the hindered amine into the stable nitroxyl radical.[4][5]

TMPM can thus be viewed as a latent, polymerizable version of a TEMPO-like moiety. Its methacrylate group allows it to be incorporated into a polymer backbone, while the hindered amine provides a site that, upon oxidation, can generate a chain-tethered nitroxyl radical. This guide will illuminate this pivotal relationship, detailing the underlying chemistry and its practical applications.

The Oxidative Transformation: From Hindered Amine to Stable Radical

The conversion of a 2,2,6,6-tetramethylpiperidine derivative to its corresponding nitroxyl radical (a TEMPO derivative) is the central chemical reaction connecting these fields. This oxidation of the N-H bond to an N-O• radical is the key step that "activates" the molecule for its roles in both polymer protection and polymerization control.

A variety of oxidizing agents can achieve this transformation, including m-chloroperbenzoic acid, hydroperoxides, and hydrogen peroxide, often in the presence of a tungstate catalyst.[5][6] A particularly straightforward method involves the use of hydrogen peroxide at elevated temperatures, which proceeds in high yield without the need for a metal catalyst.[7]

Diagram: Oxidation Pathway

The following diagram illustrates the fundamental oxidation of a 4-substituted tetramethylpiperidine, the core reaction that transforms a HALS precursor into a TEMPO derivative.

Caption: Oxidation of the hindered amine in TMPM to a stable nitroxyl radical.

This oxidation is not merely a structural modification; it fundamentally alters the molecule's chemical behavior, creating a gateway to two powerful, yet distinct, applications in polymer science.

Application I: Polymer Stabilization via the Denisov Cycle (HALS)